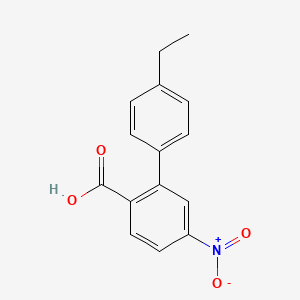
2-(2,4-Dimethylphenyl)-5-methylbenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dimethylphenyl)-5-methylbenzoic acid, 95% (2,4-DMPMBA) is an organic compound belonging to the family of aromatic compounds known as benzoic acids. It is a white crystalline solid with a melting point of 119-121°C and a boiling point of 265-270°C. It is soluble in organic solvents such as chloroform, methanol, and ethanol. 2,4-DMPMBA is a versatile compound with many potential applications in the fields of organic synthesis, pharmaceuticals, and biochemistry.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dimethylphenyl)-5-methylbenzoic acid, 95% has been used in various scientific research applications, such as in the synthesis of various organic compounds, as a reagent in the synthesis of pharmaceuticals, and as an inhibitor of enzymes. It has also been used in the study of the structure-activity relationships of drugs and as a model compound for the study of the mechanism of action of drugs.
Wirkmechanismus
2-(2,4-Dimethylphenyl)-5-methylbenzoic acid, 95% acts as an inhibitor of enzymes by binding to the active site of the enzyme and blocking its activity. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.
Biochemical and Physiological Effects
2-(2,4-Dimethylphenyl)-5-methylbenzoic acid, 95% has been shown to have anti-inflammatory, anti-allergic, and anti-cancer effects. It has also been shown to have anti-bacterial, anti-fungal, and anti-viral effects. In addition, it has been shown to have an inhibitory effect on the growth of various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-Dimethylphenyl)-5-methylbenzoic acid, 95% is a versatile compound that can be used in a wide range of laboratory experiments. It is relatively stable and easy to work with, and it is easily soluble in a variety of organic solvents. However, it is important to note that the compound is toxic and should be handled with care.
Zukünftige Richtungen
The future directions for the use of 2-(2,4-Dimethylphenyl)-5-methylbenzoic acid, 95% include the development of new synthetic methods for its synthesis, the development of new pharmaceuticals and other compounds using the compound as a starting material, the use of the compound as an inhibitor of enzymes involved in the metabolism of drugs, and the use of the compound in the study of the structure-activity relationships of drugs and the mechanism of action of drugs. In addition, further research is needed to investigate the biochemical and physiological effects of the compound and its potential applications in the fields of medicine and biochemistry.
Synthesemethoden
2-(2,4-Dimethylphenyl)-5-methylbenzoic acid, 95% can be synthesized by two methods: the first is a direct synthesis from the reaction of 2,4-dimethylphenol and methylbenzoic acid in the presence of an acid catalyst, and the second is a two-step synthesis from the reaction of 2,4-dimethylphenol and benzyl bromide in the presence of a base catalyst. In both methods, the product is isolated as a white crystalline solid with a purity of 95%.
Eigenschaften
IUPAC Name |
2-(2,4-dimethylphenyl)-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-10-4-6-13(12(3)8-10)14-7-5-11(2)9-15(14)16(17)18/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXECXUHKIIHQFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688995 |
Source


|
| Record name | 2',4,4'-Trimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261969-76-9 |
Source


|
| Record name | 2',4,4'-Trimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














